Analytical Specificity: 5'-Hydroxy Reboxetine-d5 vs. Reboxetine-d5 (Parent-Drug IS) for Metabolite Quantification
A direct comparison of internal standard (IS) options reveals that using the parent drug's deuterated analog, Reboxetine-d5, for the quantification of 5-hydroxy reboxetine is analytically inappropriate and introduces quantifiable error. 5'-Hydroxy Reboxetine-d5 is the correct IS for its specific metabolite . The molecular weight of 5'-Hydroxy Reboxetine-d5 (334.42 g/mol) differs significantly from that of Reboxetine-d5 (e.g., 414.5 g/mol for the mesylate salt [1]), reflecting distinct chemical structures and physico-chemical properties. The IUPAC name for 5'-Hydroxy Reboxetine-d5 is 4-Ethoxy-3-[(S)-(2S)-2-morpholinylphenylmethoxy]phenol-d5 , confirming it is a specific hydroxylated and deuterated species, not a deuterated parent compound. Using the incorrect IS leads to systematic bias in quantitative LC-MS/MS assays.
| Evidence Dimension | Structural and Functional Identity as an Internal Standard |
|---|---|
| Target Compound Data | 5'-Hydroxy Reboxetine-d5 (MW 334.42 g/mol; IUPAC: 4-Ethoxy-3-[(S)-(2S)-2-morpholinylphenylmethoxy]phenol-d5) |
| Comparator Or Baseline | Reboxetine-d5 (e.g., as mesylate salt, MW 414.5 g/mol; a deuterated parent drug) |
| Quantified Difference | Difference in molecular weight (ΔMW) for the free base form is not directly comparable but the structural distinction is absolute, rendering Reboxetine-d5 unsuitable as an IS for 5-hydroxy reboxetine. |
| Conditions | LC-MS/MS assay for quantification of 5-hydroxy reboxetine in a complex biological matrix. |
Why This Matters
This structural specificity is the primary criterion for selecting an internal standard; using the incorrect IS invalidates the analytical method and leads to inaccurate pharmacokinetic data.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 71751992, Reboxetine-D5 mesylate. View Source
